
4-(3-Aminopropyl)-4,5-dihydro-1,2-oxazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Aminopropyl)-4,5-dihydro-1,2-oxazol-5-one is an organic compound that features a unique structure combining an oxazolone ring with an aminopropyl side chain. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopropyl)-4,5-dihydro-1,2-oxazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopropylamine with a suitable oxazolone precursor in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4-(3-Aminopropyl)-4,5-dihydro-1,2-oxazol-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert the oxazolone ring to other functional groups.
Substitution: The aminopropyl side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolone derivatives, while substitution reactions can introduce various functional groups onto the aminopropyl chain.
科学的研究の応用
4-(3-Aminopropyl)-4,5-dihydro-1,2-oxazol-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, coatings, and other materials due to its reactive functional groups.
作用機序
The mechanism by which 4-(3-Aminopropyl)-4,5-dihydro-1,2-oxazol-5-one exerts its effects involves interactions with specific molecular targets. The aminopropyl side chain can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The oxazolone ring may also participate in covalent bonding with nucleophilic sites on proteins and enzymes, altering their activity.
類似化合物との比較
Similar Compounds
3-Aminopropyltriethoxysilane: Used for surface modification and functionalization of nanoparticles.
3-Amino-3,4-seco-lupa-4(23),20(29)-diene: Known for its antitumor activity.
3-Aminopropyl silica: Utilized in chromatography for its hydrophilic properties.
Uniqueness
4-(3-Aminopropyl)-4,5-dihydro-1,2-oxazol-5-one is unique due to its combination of an oxazolone ring and an aminopropyl side chain, which imparts distinct reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
特性
分子式 |
C6H10N2O2 |
|---|---|
分子量 |
142.16 g/mol |
IUPAC名 |
4-(3-aminopropyl)-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C6H10N2O2/c7-3-1-2-5-4-8-10-6(5)9/h4-5H,1-3,7H2 |
InChIキー |
LVJLXNIGEFQFAV-UHFFFAOYSA-N |
正規SMILES |
C1=NOC(=O)C1CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


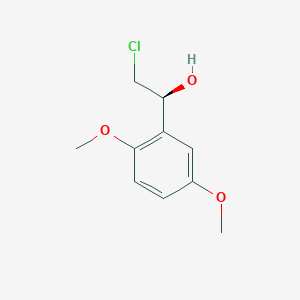
![4,7-Dimethyl-1H,2H,3H,4H-pyrido[2,3-B]pyrazine](/img/structure/B13177084.png)
![1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13177096.png)
![1-[4-(Aminomethyl)benzoyl]piperidin-4-one](/img/structure/B13177097.png)
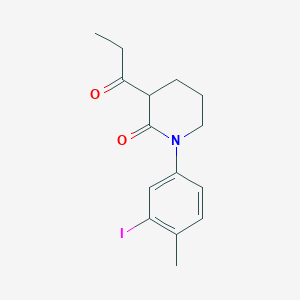

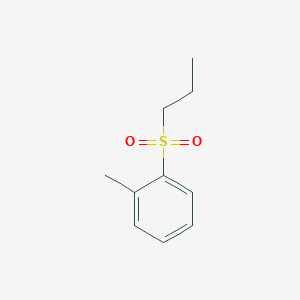
![6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde](/img/structure/B13177120.png)
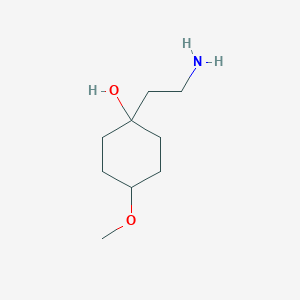
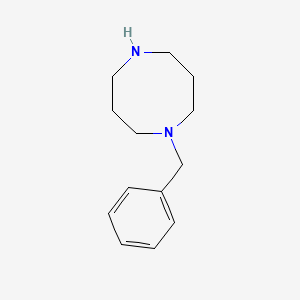


![2-[3-(Aminomethyl)piperidin-1-yl]acetic acid](/img/structure/B13177149.png)
![2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13177157.png)
